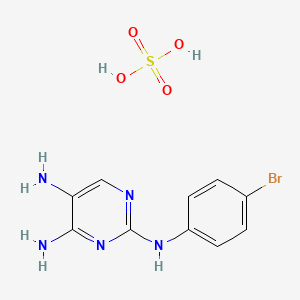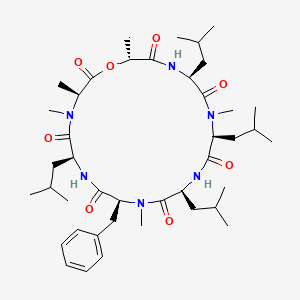
Cotransin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cotransin is a cyclodepsipeptide known for its ability to inhibit the Sec61 translocation channel, which is crucial for the translocation of nascent polypeptides across the endoplasmic reticulum membrane . This compound exhibits signal-sequence discrimination, selectively preventing the stable insertion of certain nascent chains into the Sec61 translocation channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cotransin involves solid-phase peptide synthesis techniques. The process begins with the assembly of the linear sequence on a resin, followed by cyclization to form the cyclodepsipeptide structure . Key reagents used in the synthesis include Fmoc-protected amino acids, O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N,N′-diisopropylcarbodiimide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the solid-phase synthesis approach can be scaled up for larger production. The use of automated peptide synthesizers and optimization of reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cotransin primarily undergoes reactions related to its interaction with the Sec61 translocation channel. It does not participate in typical organic reactions like oxidation or reduction but rather exhibits biological activity by inhibiting protein translocation .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N,N′-diisopropylcarbodiimide . The reaction conditions include solid-phase synthesis techniques, cyclization, and purification using liquid chromatography .
Major Products Formed: The major product formed is this compound itself, a cyclodepsipeptide with a molecular weight of 785.02 and the formula C42H68N6O8 .
Applications De Recherche Scientifique
Cotransin has several scientific research applications, including:
Chemistry: Used as a tool to study protein translocation mechanisms and the role of the Sec61 translocation channel.
Biology: Investigates the selective inhibition of protein translocation and its effects on cellular processes.
Industry: Utilized in research settings to explore new therapeutic targets and drug development strategies.
Mécanisme D'action
Cotransin exerts its effects by selectively inhibiting the Sec61 translocation channel. It prevents the stable insertion of certain nascent chains into the channel, exhibiting signal-sequence discrimination . This inhibition blocks the co-translational translocation of proteins across the endoplasmic reticulum membrane, affecting the expression of proteins such as VCAM-1 and p-selectin . The molecular targets include the Sec61 complex, and the pathways involved are related to protein translocation and signal sequence recognition .
Comparaison Avec Des Composés Similaires
Cotransin is unique in its selective inhibition of the Sec61 translocation channel. Similar compounds include:
Decatransin: Acts similarly to this compound by inhibiting protein translocation at the Sec61 complex.
Apratoxin: Another Sec61 inhibitor that targets the translocation channel.
Mycolactone: Inhibits Sec61α near its lumenal lateral gate, similar to this compound.
This compound’s uniqueness lies in its signal-sequence discrimination and selective inhibition of specific proteins, making it a valuable tool for research in protein translocation and potential therapeutic applications .
Propriétés
Formule moléculaire |
C42H68N6O8 |
|---|---|
Poids moléculaire |
785.0 g/mol |
Nom IUPAC |
(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16,21-pentamethyl-6,12,15,18-tetrakis(2-methylpropyl)-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C42H68N6O8/c1-24(2)19-31-39(52)46(11)28(9)42(55)56-29(10)36(49)43-32(20-25(3)4)40(53)47(12)34(22-27(7)8)37(50)45-33(21-26(5)6)41(54)48(13)35(38(51)44-31)23-30-17-15-14-16-18-30/h14-18,24-29,31-35H,19-23H2,1-13H3,(H,43,49)(H,44,51)(H,45,50)/t28-,29+,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
LTYNXERAWVCPAH-OHRKNAERSA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |
SMILES canonique |
CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


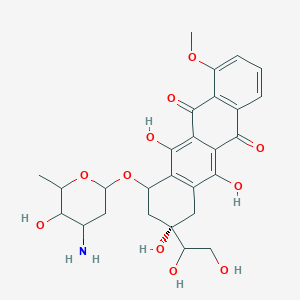

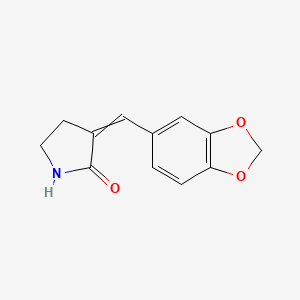
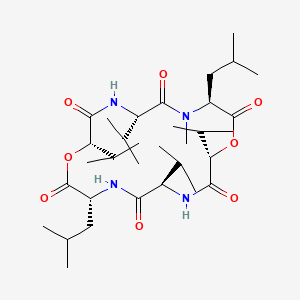
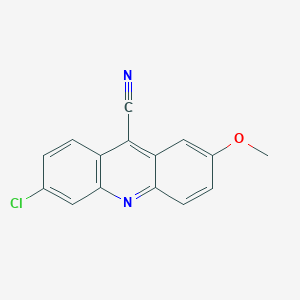
![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)


![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)



